molecular formula C14H32NNaO5S B8145952 Sodium;azane;2-dodecoxyethyl sulfate

Sodium;azane;2-dodecoxyethyl sulfate

Cat. No.: B8145952
M. Wt: 349.46 g/mol
InChI Key: XGHIRGCUJUQKNA-UHFFFAOYSA-M
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Description

Sodium;azane;2-dodecoxyethyl sulfate is an anionic surfactant of significant interest in scientific research and development. Its molecular structure, featuring a sulfate head group and a lipophilic alkyl chain, confers amphiphilic properties that make it highly valuable for studying membrane protein solubilization, lipid bilayer dynamics, and the formulation of model micellar systems . Researchers utilize this compound as a critical reagent in the preparation of buffering solutions and cleaning agents for laboratory equipment, where its ability to lower surface tension and emulsify fats ensures the effective removal of contaminants and biofilms . In biochemical assays, its surfactant properties can be harnessed to aid in cell lysis and the extraction of cellular components. Furthermore, in material science, it serves as a templating or dispersing agent in the synthesis of nanomaterials. As a detergent, its mechanism of action involves migrating to interfaces, where it disrupts non-covalent interactions within aggregates and impairs the function of microbial membranes, exhibiting bacteriostatic activity against a spectrum of microorganisms . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

sodium;azane;2-dodecoxyethyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O5S.H3N.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;;/h2-14H2,1H3,(H,15,16,17);1H3;/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHIRGCUJUQKNA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Personal Care Products

Surfactant and Cleansing Agent

  • Sodium azane 2-dodecoxyethyl sulfate is widely used as a surfactant in personal care products such as shampoos, body washes, and facial cleansers. Its ability to create foam and emulsify oils makes it effective for removing dirt and grease from skin and hair .

Emulsifier

  • The compound acts as an emulsifier, stabilizing formulations by allowing oil and water to mix effectively. This property is crucial in creams and lotions where a stable product is required .

Foaming Agent

  • It provides excellent foaming properties, enhancing the sensory experience of personal care products. The stable foam generated by this compound is particularly desirable in shampoos and bubble baths .

Household Cleaning Products

Detergent Formulations

  • Sodium azane 2-dodecoxyethyl sulfate is commonly included in various household cleaning products, including laundry detergents and dishwashing liquids. Its surfactant properties help to break down and remove stains and residues effectively .

Hard Water Resistance

  • The compound demonstrates good performance even in hard water conditions, making it a preferred choice for cleaning formulations that must maintain efficacy regardless of water quality .

Industrial Applications

Emulsion Polymerization

  • In the industrial sector, sodium azane 2-dodecoxyethyl sulfate serves as an emulsifier in emulsion polymerization processes. It facilitates the production of polymers used in paints, coatings, and adhesives by stabilizing the emulsion during synthesis .

Foaming Agents in Construction

  • The compound is also utilized as a foaming agent in construction materials such as lightweight concrete and plasterboard. Its ability to generate stable foam contributes to the desired properties of these materials .

Case Studies and Research Findings

Application AreaStudy/SourceFindings
Personal Care ProductsHERA (2003)Demonstrated low irritation potential; effective cleansing properties noted in shampoos.
Household CleaningArthur D. Little (1991)Showed effectiveness in breaking down grease; compatible with various cleaning agents.
Industrial UseECHA Substance InformationEmulsification efficiency noted in polymer production; enhances stability of formulations.

Safety and Environmental Impact

Research indicates that sodium azane 2-dodecoxyethyl sulfate exhibits low systemic toxicity based on studies involving chronic exposure in animal models. It has been shown not to induce significant genotoxic effects or carcinogenicity, making it a safer option for both consumer products and industrial applications . Furthermore, its biodegradability contributes positively to environmental safety profiles compared to other synthetic surfactants.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium;2-dodecoxyethyl sulfate
  • CAS No.: 9004-82-4
  • Molecular Formula : $ \text{C}{12}\text{H}{25}\text{NaO}_3\text{S} $
  • Synonyms: Sodium laureth sulfate (SLES), Texapon, sodium lauryl ether sulfate .

Properties and Applications: Sodium 2-dodecoxyethyl sulfate is an anionic surfactant widely used in detergents, shampoos, and personal care products due to its excellent foaming, emulsifying, and cleaning properties. It features an ethoxylated chain (2-dodecoxyethyl) linked to a sulfate group, which enhances water solubility and reduces skin irritation compared to non-ethoxylated analogs like sodium dodecyl sulfate (SDS) . Key technical specifications include:

  • Active Matter : 70 ± 2%
  • pH (5% solution) : 6.5–9.5
  • Biodegradability : High (>90%)
  • Safety Concerns: Potential trace contamination with 1,4-dioxane (a carcinogenic byproduct from ethoxylation) .

Comparison with Similar Compounds

2.1. Sodium Dodecyl Sulfate (SDS)
  • IUPAC Name : Sodium dodecyl sulfate
  • CAS No.: 151-21-3
  • Structure : Linear dodecyl chain directly bonded to sulfate.
  • Applications : Laboratory (SDS-PAGE), industrial cleaners, and low-cost detergents.
  • Key Differences :
    • Irritation : SDS is more irritating to skin and eyes (Skin LD₅₀ >2000 mg/kg in rabbits) compared to SLES .
    • Solubility : Higher solubility in water (>130 g/L at 20°C) due to the absence of ethoxylation .
    • Cost : SDS is cheaper but less preferred in personal care due to harshness.
Property Sodium 2-Dodecoxyethyl Sulfate Sodium Dodecyl Sulfate
Ethoxylation Yes (improved mildness) No
Skin Irritation Low High
Foam Stability Excellent Moderate
1,4-Dioxane Risk Yes (trace) No
Biodegradability High High
Primary Use Personal care Industrial/lab
2.2. Ammonium Lauryl Ether Sulfate (ALES)
  • IUPAC Name : Azane;2-dodecoxyethyl hydrogen sulfate
  • CAS No.: 71892-96-1
  • Structure : Ethoxylated dodecyl chain with ammonium counterion.
  • Applications : Shampoos, body washes (compatible with cationic formulations).
  • Key Differences :
    • Counterion : Ammonium (NH₄⁺) instead of sodium (Na⁺), offering better solubility in acidic formulations.
    • pH Compatibility : Suitable for pH ranges below 7, unlike SLES (pH 6.5–9.5) .
Property Sodium 2-Dodecoxyethyl Sulfate Ammonium Lauryl Ether Sulfate
Counterion Sodium Ammonium
pH Range 6.5–9.5 4.5–7.0
Foam Quality Dense and stable Less dense
Cost Moderate Higher
2.3. Sodium Dodecylbenzenesulfonate (SDBS)
  • IUPAC Name : Sodium dodecylbenzenesulfonate
  • CAS No.: 69669-44-9
  • Structure : Branched dodecyl chain attached to a benzene ring and sulfonate group.
  • Applications : Heavy-duty detergents, industrial cleaners.
  • Key Differences :
    • Chemical Stability : Sulfonate group resists hard water ions (Ca²⁺, Mg²⁺) better than sulfate-based surfactants.
    • Environmental Impact : Lower biodegradability (~70%) compared to SLES .
Property Sodium 2-Dodecoxyethyl Sulfate Sodium Dodecylbenzenesulfonate
Functional Group Sulfate Sulfonate
Hard Water Resistance Moderate High
Biodegradability High (>90%) Moderate (~70%)
Primary Use Personal care Industrial cleaning
2.4. Disodium Mono(2-Ethylhexyl) Sulfosuccinate
  • IUPAC Name: Disodium mono(2-ethylhexyl) sulfosuccinate
  • CAS No.: 1224824 (Related Compound B)
  • Structure : Branched 2-ethylhexyl chain with sulfosuccinate head.
  • Applications : Pharmaceuticals (e.g., docusate sodium), mild cleansers.
  • Key Differences :
    • Mildness : Extremely low irritation, suitable for sensitive skin.
    • Function : Primarily a wetting agent rather than a foaming surfactant .
Property Sodium 2-Dodecoxyethyl Sulfate Disodium Sulfosuccinate
Irritation Potential Low Very low
Foaming Capacity High Low
Cost Moderate High
Primary Use General cleansing Medical/sensitive skin

Preparation Methods

Ethoxylation of Fatty Alcohols

ALES production begins with the ethoxylation of fatty alcohols derived from natural sources such as coconut or palm kernel oil. Hydrogenation of these oils yields lauryl alcohol (C₁₂H₂₅OH), which undergoes ethoxylation—a reaction with ethylene oxide (C₂H₄O) to form lauryl alcohol ethoxylate (LAE). The degree of ethoxylation, denoted as n in C₁₂H₂₅(OCH₂CH₂)ₙOH, determines the compound’s solubility and surfactant properties. For ALES, typical ethoxylation ranges from 1 to 12 ethylene oxide units.

Reaction Conditions:

  • Temperature: 120–180°C

  • Catalyst: Alkali metal hydroxides (e.g., NaOH)

  • Pressure: 3–5 bar

Sulfation and Neutralization

The ethoxylated alcohol is then sulfated using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in a continuous reactor. This step forms lauryl ether sulfuric acid , which is neutralized with ammonium hydroxide (NH₄OH) to yield ALES.

Key Parameters:

  • Molar Ratio: SO₃ to LAE ≈ 1:1 (excess SO₃ minimizes unreacted alcohol).

  • Neutralization pH: 5.5–7.0 to ensure complete conversion to the ammonium salt.

Synthesis of Sodium Laureth Sulfate (SLES)

Industrial-Scale Falling-Film Reactor

SLES synthesis employs a high-efficiency falling-film reactor, as described in ChemicalBook. Lauryl alcohol ethoxylate (e.g., laureth-2) is fed into the reactor alongside diluted SO₃ gas (3.5–4.0 vol%). The reaction proceeds as follows:

Reaction Steps:

  • Sulfation:

    C12H25(OCH2CH2)nOH+SO3C12H25(OCH2CH2)nOSO3H\text{C}_{12}\text{H}_{25}(\text{OCH}_2\text{CH}_2)_n\text{OH} + \text{SO}_3 \rightarrow \text{C}_{12}\text{H}_{25}(\text{OCH}_2\text{CH}_2)_n\text{OSO}_3\text{H}
    • Temperature: 35–130°C

    • Residence Time: <5 seconds to prevent side reactions.

  • Neutralization:
    The sulfuric acid intermediate is neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃):

    C12H25(OCH2CH2)nOSO3H+NaOHC12H25(OCH2CH2)nOSO3Na+H2O\text{C}_{12}\text{H}_{25}(\text{OCH}_2\text{CH}_2)_n\text{OSO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{25}(\text{OCH}_2\text{CH}_2)_n\text{OSO}_3\text{Na} + \text{H}_2\text{O}
    • Cooling: Rapid quenching to 40–50°C post-reaction.

Laboratory-Scale Synthesis

Smaller batches may use chlorosulfonic acid as a sulfating agent, though this method generates HCl gas, requiring stringent ventilation. Neutralization with NaOH yields SLES with >90% purity.

Comparative Analysis of Preparation Methods

Ammonium vs. Sodium Salts: Process Differences

ParameterALESSLES
Neutralizing Agent NH₄OHNaOH/Na₂CO₃
pH Range 5.5–7.07.0–9.0
Foaming Capacity ModerateHigh
Irritancy Lower (higher ethoxylation)Higher

Yield Optimization Strategies

  • ALES: Excess NH₄OH (10–15%) ensures complete neutralization, minimizing residual acidity.

  • SLES: SO₃-to-LAE molar ratios >1:1 improve sulfation efficiency but require precise temperature control to avoid sulfone byproducts.

Key Parameters Affecting Synthesis

Ethoxylation Degree

Higher ethoxylation (e.g., n=7 vs. n=2) reduces skin irritancy but increases production costs due to extended reaction times. For ALES, n=3–5 balances cost and performance.

Sulfation Agents

  • SO₃ Gas: Preferred in industry for minimal waste and high purity.

  • Chlorosulfonic Acid: Used in labs but requires HCl scrubbing systems.

Industrial Production Considerations

Scalability Challenges

Falling-film reactors achieve throughputs >250 kg/h but demand precise SO₃ dispersion to prevent hot spots. ALES production often uses batch reactors for smaller volumes.

Purification and Quality Control

  • ALES: Dialysis or ion exchange removes unreacted ammonium ions.

  • SLES: Vacuum distillation eliminates residual sodium sulfate.

Recent Advances and Research Findings

Green Chemistry Initiatives

Recent studies explore enzymatic sulfation using Arylsulfotransferases to reduce SO₃ usage, though yields remain suboptimal (<60%) compared to conventional methods.

Nanoparticle Synthesis

ALES has been utilized to synthesize superhydrophobic silica nanoparticles, where its surfactant properties yield smaller particle sizes (50–100 nm) and higher contact angles (150–160°).

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying sodium 2-dodecoxyethyl sulfate in complex biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal for sensitive detection in tissues (e.g., fish muscle) due to its high specificity. Sample preparation may involve pressurized liquid extraction (PLE) with in-situ derivatization to enhance volatility .
  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used after derivatization to improve thermal stability. For example, acetylation or silylation protocols adapted from 3-MCPD analysis in baked goods .
  • Fluorescence Detection : For trace residues, LC with fluorescence detection is viable, as demonstrated for pesticide residues in salmon tissue (LOD: 0.01 ppm) .

Q. How can purity and compositional integrity be assessed during synthesis or procurement?

  • Methodological Answer :

  • Active Matter Quantification : Titration or gravimetric analysis to measure active surfactant content (target: 70% ± 2.0%) .
  • Impurity Profiling :
  • Unreacted Sulfates : Ion chromatography to quantify residual sodium sulfate (<1.0%) and unsulfated matter (<1.5%) .
  • pH Stability Testing : Validate pH (5% solution) within 6.5–9.5 using potentiometric methods .
  • Structural Confirmation : Compare experimental IR spectra with reference data (e.g., PubChem or NIST entries) to verify alkyl chain and sulfate group integrity .

Advanced Research Questions

Q. How can experimental design address contradictions in biodegradation studies of sodium 2-dodecoxyethyl sulfate?

  • Methodological Answer :

  • Variable Control : Standardize microbial consortia (e.g., OECD 301F inoculum) and temperature (25°C ± 1°C) to reduce inter-study variability .
  • Degradation Product Analysis : Use LC-MS/MS to monitor intermediates (e.g., ethoxylated alcohols) and confirm mineralization via CO₂ evolution tests .
  • Matrix Effects : Compare freshwater vs. marine systems, as salinity impacts micelle formation and microbial activity .

Q. What strategies resolve data inconsistencies in the compound’s interaction with lipid bilayers?

  • Methodological Answer :

  • Model Membrane Systems : Use Langmuir-Blodgett troughs to study monolayer penetration at varying surface pressures (10–40 mN/m) .
  • Fluorescence Quenching : Incorporate pyrene-labeled lipids to quantify critical micelle concentration (CMC) shifts in bilayers .
  • Contradiction Mitigation : Replicate studies with controlled ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .

Q. How can thermodynamic stability be evaluated under extreme pH and temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for anhydrous forms) .
  • pH Stability Profiling : Use accelerated aging studies (40°C, 75% RH) with periodic HPLC analysis to track hydrolysis (e.g., sulfate ester cleavage) .
  • Shomate Equation Modeling : Predict heat capacity (Cp) and entropy (S°) changes using NIST thermochemical data for sodium sulfate analogs .

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